4-Hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid
Overview
Description
4-Hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure. This compound is known for its aromatic properties and its ability to participate in various chemical reactions due to the presence of reactive positions on the thiazole ring .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with various biological targets . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II , which plays a crucial role in DNA replication and transcription.
Mode of Action
Thiazole derivatives, in general, are known to exhibit diverse biological activities due to their ability to interact with various biological targets . For example, some thiazole derivatives can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to influence various biochemical pathways . For instance, some thiazole derivatives can interact with topoisomerase II, leading to DNA double-strand breaks . This interaction can disrupt the normal cell cycle, leading to cell death.
Pharmacokinetics
Thiazole derivatives, in general, are known for their diverse biological activities, suggesting they may have favorable adme properties .
Result of Action
Thiazole derivatives have been reported to exhibit various biological activities, including anticancer and antimicrobial effects . For instance, some thiazole derivatives can cause DNA double-strand breaks, leading to cell death .
Action Environment
It’s worth noting that the biological activity of thiazole derivatives can be influenced by various factors, including the specific biological target, the presence of other compounds, and the physiological conditions .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways .
Cellular Effects
Thiazole derivatives have been shown to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been shown to have various effects over time in laboratory settings .
Dosage Effects in Animal Models
Thiazole derivatives have been shown to have various effects at different dosages in animal models .
Metabolic Pathways
Thiazole derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
Thiazole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Thiazole derivatives are known to be localized in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid typically involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water. This reaction yields the final compound after further treatment .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of thiazole derivatives .
Scientific Research Applications
4-Hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylate: This compound is used in the synthesis of metabolites of febuxostat, a xanthine oxidase inhibitor.
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Known for its antimicrobial activity.
Uniqueness: 4-Hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid is unique due to its specific structure, which allows for a wide range of chemical reactions and biological interactions. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound in various fields of research .
Properties
IUPAC Name |
4-hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S/c1-2-3(7)6-4(10-2)5(8)9/h7H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZZGBAAPWOSNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501256346 | |
Record name | 4-Hydroxy-5-methyl-2-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501256346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133833-94-0 | |
Record name | 4-Hydroxy-5-methyl-2-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133833-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-5-methyl-2-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501256346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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